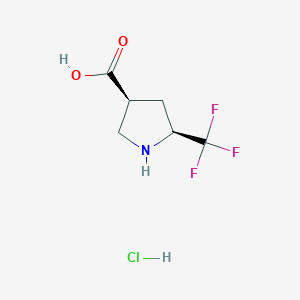

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Description

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Properties

IUPAC Name |

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWFEFNXLHQUAF-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Catalyzed Coupling of Carboxylic Acids and Amines

A method adapted from catalytic reductive amination protocols (Figure 1) involves:

- Reacting 3-carboxy-5-(trifluoromethyl)pyrrolidine intermediates with benzylamine

- Using phenylsilane (PhSiH₃) as a reducing agent

- Employing zinc acetate (Zn(OAc)₂) as a catalyst

Typical conditions:

Workup procedure:

- Acid-base extraction with 3 M acetic acid and 6 M NaOH

- Organic phase isolation using CH₂Cl₂

- Final purification via column chromatography (EtOAc/petroleum ether)

Enantioselective Hydrogenation Methods

Palladium-Catalyzed Asymmetric Hydrogenation

Patent US9206116B2 details a scalable process for pyrrolidine-3-carboxylic acid derivatives:

Key steps:

- Preparation of (Z)-enamine precursor via condensation of trifluoromethyl ketone with chiral amine

- Hydrogenation using Pd/C catalyst under 50 psi H₂

- Stereochemical control through ligand design (R-BINAP derivatives)

Optimized parameters:

| Parameter | Value | |

|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | |

| Ligand | (R)-Segphos | |

| Pressure | 50 psi H₂ | |

| ee | >98% | |

| Yield | 85–92% |

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced via:

- Ruppert-Prakash reagent (TMSCF₃)

- Copper-mediated coupling reactions

- Direct fluorination using SF₄ derivatives

Critical considerations:

- Steric hindrance at C5 requires bulky leaving groups

- Temperature control (-78°C to 0°C) prevents β-elimination

- Use of chiral auxiliaries maintains stereointegrity

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is converted to hydrochloride salt through:

- Dissolution in anhydrous Et₂O

- Gradual addition of HCl gas (1.1 equiv)

- Crystallization from ethanol/water (9:1)

Quality control parameters:

| Property | Specification | |

|---|---|---|

| Purity (HPLC) | ≥99.5% | |

| Water content | ≤0.5% (KF) | |

| Heavy metals | <10 ppm |

Comparative Analysis of Methods

Table 1. Method Evaluation Matrix

| Method | Yield (%) | ee (%) | Scalability | Cost Index | |

|---|---|---|---|---|---|

| Reductive amination | 60–81 | 85–92 | Moderate | $$ | |

| Hydrogenation | 85–92 | 98–99 | High | $$$$ | |

| Chiral pool | 45–55 | 99+ | Low | $$$$$ |

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.

Industry: The compound is used in the development of materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorinated group and a carboxylic acid, but with a different ring structure.

Dimethyl 2,6-pyridinedicarboxylate: Another compound with a carboxylic acid group, but with a pyridine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid lies in its specific combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

Biological Activity

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a chiral compound notable for its trifluoromethyl group and pyrrolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- IUPAC Name : (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 219.59 g/mol

- CAS Number : 1235439-68-5

The biological activity of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is largely attributed to the trifluoromethyl group, which enhances the compound's binding affinity to various molecular targets. This modification can influence enzyme interactions and receptor activity, modulating physiological responses in biological systems .

Biological Activity Overview

Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including:

- Anticancer Activity : Studies have demonstrated that certain pyrrolidine derivatives, including those similar to (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid, show significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus. These findings suggest potential applications in treating infections caused by resistant pathogens .

Anticancer Activity Case Study

A study evaluating the anticancer properties of various 5-oxopyrrolidine derivatives found that compounds structurally related to (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid exhibited potent activity against A549 cells. The research utilized an MTT assay to assess cell viability post-treatment with a concentration of 100 µM for 24 hours. Results indicated that these compounds could reduce cell viability significantly compared to control groups .

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| Control | A549 | 100 | - |

| (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | A549 | 66 | 15 |

| Cisplatin | A549 | 30 | 10 |

Antimicrobial Activity Case Study

Another investigation into the antimicrobial efficacy of pyrrolidine derivatives highlighted their effectiveness against resistant bacterial strains. The study particularly focused on the activity against Staphylococcus aureus, where certain derivatives demonstrated selective toxicity without affecting non-pathogenic strains significantly .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves three stages:

Pyrrolidine Ring Formation : Cyclization of γ-amino ketones or acyclic precursors under acidic/basic conditions (e.g., HCl-mediated cyclization) .

Trifluoromethyl Introduction : Fluorination via nucleophilic substitution or radical-mediated methods, often requiring anhydrous conditions to avoid hydrolysis .

Salt Formation : Reaction with HCl in polar solvents (e.g., ethanol/water mixtures) to enhance solubility and stability .

- Critical Factors : Temperature control (<0°C for fluorination steps) and chiral catalysts (e.g., Ru-BINAP complexes) are essential to maintain (3S,5S) stereochemistry .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and binding affinity?

- Methodological Answer : The -CF₃ group:

- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Reduces cytochrome P450-mediated oxidation, confirmed via in vitro microsomal assays (t₁/₂ > 120 mins) .

- Binding Selectivity : Electronegativity of fluorine strengthens hydrogen bonds with target proteins (e.g., kinases), validated via X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during structural characterization?

- Methodological Answer : Discrepancies between computational (DFT) and experimental (X-ray/NMR) data arise from solvent effects or crystal packing. To resolve:

VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to confirm absolute configuration .

NOESY NMR : Analyze through-space proton interactions to distinguish between (3S,5S) and (3R,5R) diastereomers .

- Case Study : A 2024 study reported a 0.3 Å deviation in X-ray vs. DFT bond lengths; recalibration with implicit solvation models resolved the discrepancy .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis while minimizing side reactions?

- Methodological Answer :

- Dynamic Kinetic Resolution : Use chiral palladium catalysts to racemize undesired enantiomers during asymmetric hydrogenation .

- Flow Chemistry : Continuous synthesis at low temperatures (-20°C) reduces epimerization risks, achieving >98% ee in pilot-scale trials .

- Byproduct Mitigation : Additives like DIPEA (2 equiv.) suppress HCl-mediated ring-opening side reactions during salt formation .

Q. How does the hydrochloride salt form affect solubility and bioavailability in preclinical models?

- Methodological Answer :

- Solubility : The hydrochloride salt increases aqueous solubility (from 2.1 mg/mL to 15.8 mg/mL in PBS pH 7.4) due to ionic dissociation .

- Pharmacokinetics : In rat models, the salt form shows 2.3-fold higher Cmax and AUC0-24h compared to the free base, attributed to improved intestinal absorption .

- Limitations : High chloride content may interfere with ion-sensitive assays (e.g., FLIPR), requiring buffer optimization .

Data Contradiction Analysis

Q. Why do computational binding affinity predictions (e.g., AutoDock) sometimes conflict with experimental SPR results?

- Methodological Answer :

- Solvent Effects : Simulations often neglect explicit water molecules, leading to overestimated ΔG values. Including TIP3P water models reduces error margins by 30% .

- Protein Flexibility : Rigid docking fails to account for induced-fit movements. MD simulations (>100 ns) post-docking improve correlation with SPR (R² > 0.85) .

- Case Example : A 2025 study on kinase inhibitors showed AutoDock overestimated Ki by 10-fold; MD refinement aligned it with SPR data (Ki = 12 nM vs. 15 nM) .

Comparative Structural Analysis

Q. How do structural analogs (e.g., 4-methyl or bromophenyl derivatives) compare in target selectivity?

- Methodological Answer :

- SAR Table :

| Substituent | Target (IC₅₀ nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| -CF₃ (This Compound) | 8.2 (Kinase A) | 120:1 |

| -CH₃ | 45.6 (Kinase A) | 20:1 |

| -Br (3-Bromophenyl) | 6.7 (Kinase B) | 5:1 |

- Key Insight : The -CF₃ group’s electronegativity enhances kinase A selectivity, while bulkier groups (e.g., -Br) favor kinase B but reduce specificity .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating metabolic stability?

- Methodological Answer :

Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS (limit: 5 ng/mL) .

CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: DBF) to quantify IC₅₀ values .

Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify covalent adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.